

A Comparative Analysis of Boiling Points of Dodecane (C12H26) Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethyl-2,3-dimethyloctane*

Cat. No.: *B14559399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the boiling points of various isomers of dodecane (C12H26). The physical properties of these alkanes, particularly their boiling points, are significantly influenced by their molecular structure. Understanding these differences is crucial for applications in solvent chemistry, material science, and as reference compounds in organic synthesis. This document presents experimental data, outlines the principles governing the observed trends, and provides standardized methodologies for boiling point determination.

Principles Influencing Boiling Point Variation in Alkane Isomers

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar molecules like alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces (a type of van der Waals force). The strength of these forces is dependent on two main factors:

- Molecular Size: As the molecular weight (and the number of electrons) increases, the electron cloud becomes more polarizable, leading to stronger London dispersion forces. This is why larger alkanes generally have higher boiling points.
- Molecular Shape (Branching): For isomers, which have the same molecular formula (C12H26) and weight, the degree of branching becomes the critical factor. Increased

branching leads to a more compact, spherical molecular shape.^[1] This reduces the effective surface area available for intermolecular contact. Consequently, the London dispersion forces between more branched molecules are weaker, requiring less energy (and a lower temperature) to overcome.^{[2][3]} Therefore, straight-chain alkanes exhibit the highest boiling points among their isomers, while highly branched isomers have progressively lower boiling points.^[1]

Comparative Data of C₁₂H₂₆ Isomer Boiling Points

The following table summarizes the experimentally determined boiling points for n-dodecane and a selection of its branched isomers, illustrating the effect of molecular structure on this key physical property.

Isomer Name	IUPAC Name	Molecular Structure (SMILES)	Boiling Point (°C)
n-Dodecane	Dodecane	CCCCCCCCCC	216.2 ^{[4][5]}
2-Methylundecane	2-Methylundecane	CCCCCCCC(C)C	210 ^{[6][7]}
3-Methylundecane	3-Methylundecane	CCCCCCCC(C)CC	211 ^[8]
4-Methylundecane	4-Methylundecane	CCCCCCC(C)CCC	209.8 ^{[9][10]}
5-Methylundecane	5-Methylundecane	CCCCCCC(C)CCCC	204 ^[11]
2,2-Dimethyldecane	2,2-Dimethyldecane	CCCCCCCC(C)(C)C	201 ^[12]
2,2,3,3-Tetramethyloctane	2,2,3,3-Tetramethyloctane	CCCC(C)(C)C(C)C(C)C	200 ^[13]
Isododecane	2,2,4,6,6-Pentamethylheptane	CC(C)CC(C)(C)CC(C)C	177.8 ^[14]

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between an alkane's molecular structure and its resulting boiling point.

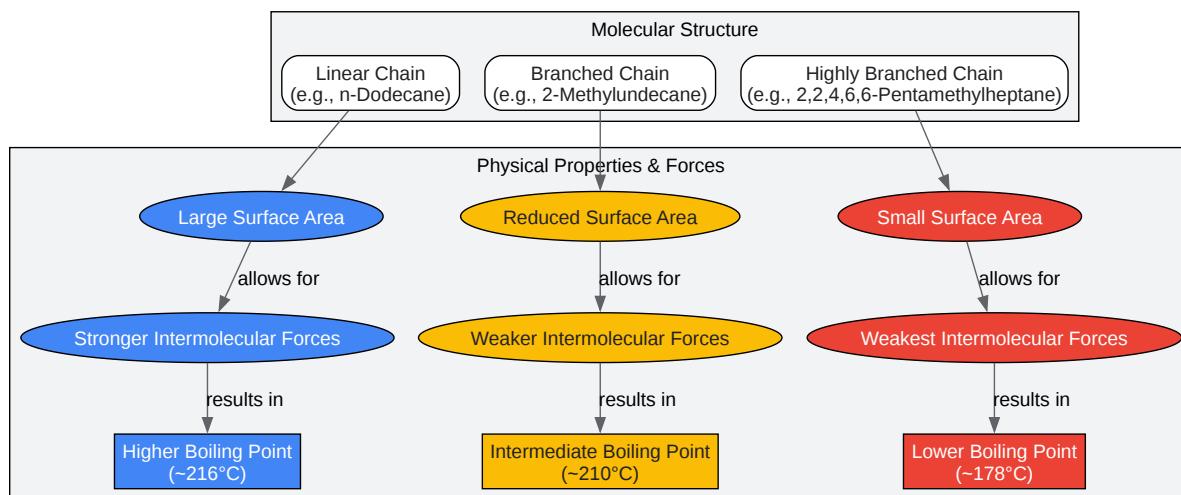

[Click to download full resolution via product page](#)

Figure 1. The effect of molecular branching on boiling point.

Experimental Protocols for Boiling Point Determination

Accurate determination of boiling points is essential for compound characterization. The two most common methods are simple distillation for larger volumes and the micro-boiling point (capillary) method for small sample quantities.

This method is suitable for purifying liquids and determining the boiling point of a sample volume of 5 mL or more.

Apparatus:

- Heating mantle or oil bath
- Round-bottom distilling flask
- Distillation head (still head) with a port for a thermometer
- Condenser
- Receiving flask
- Thermometer or temperature probe
- Boiling chips

Procedure:

- Place the liquid sample (e.g., a C₁₂H₂₆ isomer) into the distilling flask along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.
- Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- Begin heating the flask gently.
- As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.
- Record the temperature when it becomes constant, and the first drops of condensate are collected in the receiving flask. This stable temperature is the boiling point of the substance.

This technique is ideal when only a small amount of the liquid is available (less than 1 mL).

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating apparatus (e.g., MelTemp apparatus, Thiele tube, or an oil bath)
- Means to attach the test tube to the thermometer (e.g., rubber band or wire)

Procedure:

- Add a small amount (a few drops) of the liquid sample into the small test tube.
- Place the capillary tube into the test tube with its open end down.
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer's bulb.
- Heat the apparatus slowly and observe the capillary tube.
- As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- Note the temperature when this rapid stream of bubbles is observed. A more precise measurement is often taken by allowing the apparatus to cool slightly after boiling; the boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. webqc.org [webqc.org]
- 5. webqc.org [webqc.org]
- 6. 2-methylundecane [chemister.ru]

- 7. labsolu.ca [labsolu.ca]
- 8. 3-methyl undecane, 1002-43-3 [thegoodsentscompany.com]
- 9. Buy 4-Methylundecane | 2980-69-0 [smolecule.com]
- 10. 4-methylundecane [chemister.ru]
- 11. 5-methylundecane [stenutz.eu]
- 12. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 13. 2,2,3,3-tetramethyloctane CAS#: [m.chemicalbook.com]
- 14. Dodecane, mixture of isomers | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [A Comparative Analysis of Boiling Points of Dodecane (C12H26) Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14559399#comparative-analysis-of-boiling-points-of-c12h26-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com